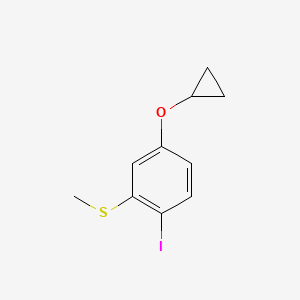
(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione: is an organic compound with a unique structure that includes an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups present in the compound.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for therapeutic purposes.
Medicine: Its unique structure could make it a candidate for drug development.
Industry: It could be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism by which (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione exerts its effects is not well-documented. it is likely that its activity involves interaction with specific molecular targets and pathways, depending on its application.
Vergleich Mit ähnlichen Verbindungen
(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione: can be compared with other imidazolidine derivatives. Similar compounds might include:
Imidazolidine-2,4-dione: A simpler derivative without the methylpropylidene group.
5-(2-Methylpropylidene)imidazolidine-2,4-dione: The non-Z isomer of the compound.
The uniqueness of This compound lies in its specific configuration and the presence of the methylpropylidene group, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1369499-44-4 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11)/b5-3- |
InChI-Schlüssel |
FKEBJFWQLNFBHG-HYXAFXHYSA-N |
Isomerische SMILES |
CC(C)/C=C\1/C(=O)NC(=O)N1 |
Kanonische SMILES |
CC(C)C=C1C(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


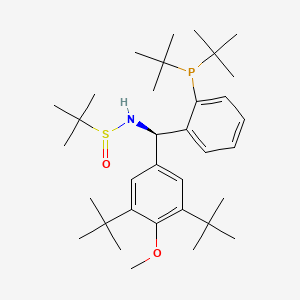

![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
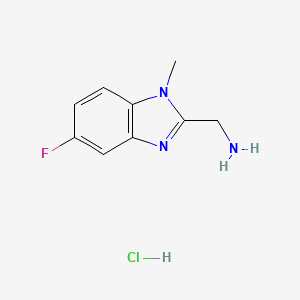
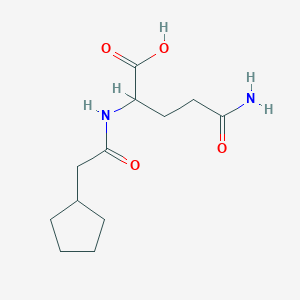
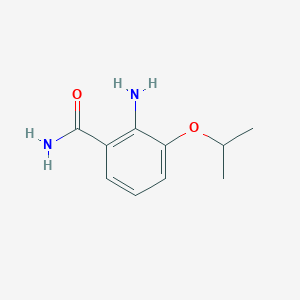

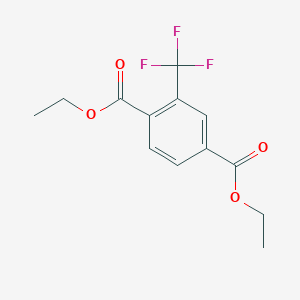
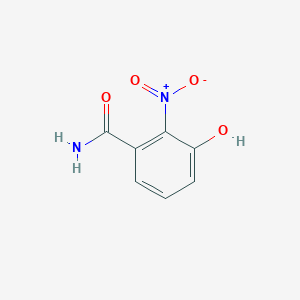
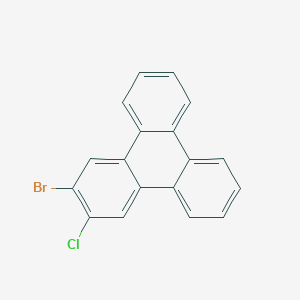
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)


